molecular formula C7H12N2O B2470346 3-Butyl-1,2-oxazol-5-amine CAS No. 95199-93-2

3-Butyl-1,2-oxazol-5-amine

Cat. No. B2470346
CAS RN: 95199-93-2
M. Wt: 140.186
InChI Key: PPJWTTNPKXVXCK-UHFFFAOYSA-N
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Description

3-Butyl-1,2-oxazol-5-amine is a chemical compound . It belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .


Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest in medicinal chemistry due to their wide spectrum of biological activities . Various synthetic protocols of oxazolines have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .


Molecular Structure Analysis

Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .


Chemical Reactions Analysis

Oxazoline is a five-membered heterocycle having one nitrogen and one oxygen in its structure . It was first synthesized in 1884 . The in situ formation of nitrile oxide from various aldoxime through NaCl-oxone oxidation was found as the key step in this reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Butyl-1,2-oxazol-5-amine include its molecular weight, density, melting point, boiling point, structure, and formula .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Oxazole derivatives, including 3-Butyl-1,2-oxazol-5-amine, serve as valuable intermediates in drug synthesis. Researchers have harnessed their potential to create novel chemical entities with therapeutic benefits. These compounds exhibit a wide range of biological activities, making them attractive candidates for drug development .

Antimicrobial Properties

The substitution pattern in oxazole derivatives significantly influences their antimicrobial activity. Studies have explored the antibacterial potential of 3-Butyl-1,2-oxazol-5-amine against various pathogens, including Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus niger, and Aspergillus clavatus .

Anticancer Applications

Oxazole derivatives have demonstrated promising anticancer properties. Researchers investigate their effects on cancer cell lines, exploring mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of tumor growth. 3-Butyl-1,2-oxazol-5-amine may play a role in this context .

Anti-inflammatory Potential

Inflammation is a key factor in various diseases. Some oxazole derivatives, including 3-Butyl-1,2-oxazol-5-amine, exhibit anti-inflammatory effects. Understanding their mechanisms of action can contribute to the development of anti-inflammatory drugs .

Antidiabetic and Antiobesity Effects

Researchers have investigated oxazole derivatives for their potential in managing diabetes and obesity. These compounds may modulate glucose metabolism, insulin sensitivity, and lipid homeostasis .

Antioxidant Activity

Oxazole derivatives possess antioxidant properties, which are crucial for combating oxidative stress-related diseases. 3-Butyl-1,2-oxazol-5-amine might contribute to cellular protection against free radicals .

Polymerization Abilities

Combining oxazol-5-ones with other functional groups can lead to interesting materials. For instance, fluorescent thiophenyl-containing oxazol-5-one fluorophores have been synthesized, potentially finding applications in materials science and optoelectronics .

Regioselective Cycloaddition

Recent advancements include regioselective cycloaddition reactions activated by visible light. These strategies allow the synthesis of oxazoline compounds, which have diverse applications in organic synthesis and materials chemistry .

Future Directions

The future directions of research on 3-Butyl-1,2-oxazol-5-amine and similar compounds could involve synthesizing various oxazole derivatives and screening them for their various biological activities . This is due to the increasing importance of oxazole in the field of medicinal chemistry .

properties

IUPAC Name

3-butyl-1,2-oxazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-2-3-4-6-5-7(8)10-9-6/h5H,2-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJWTTNPKXVXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NOC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butyl-1,2-oxazol-5-amine

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